4-Fluoroethcathinone (hydrochloride)
Description
Categorization and Evolution within Novel Psychoactive Substances (NPS) Research
4-Fluoroethcathinone is categorized as a Novel Psychoactive Substance (NPS), a term used for substances of abuse, in either pure form or in a preparation, that are not controlled by international drug conventions but may pose a public health threat. etnalabs.com NPS are often classified based on their chemical structure and psychopharmacological effects to create a systematic framework for research and monitoring. smw.chnih.gov The primary categories include synthetic cannabinoids, synthetic opioids, phenethylamines, and synthetic cathinones, among others. biochimicaclinica.itsciex.com
Synthetic cathinones represent one of the largest groups of NPS monitored by entities such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.gov These substances are synthetic derivatives of cathinone (B1664624), the primary psychoactive alkaloid in the khat plant. They are designed to mimic the effects of traditional stimulant drugs like amphetamines, cocaine, and MDMA. nih.govsciex.com
The evolution of synthetic cathinones in research is often described in terms of "generations." The "first generation" included widely recognized compounds such as mephedrone (B570743) (4-methylmethcathinone) and methylone. nih.govbiochimicaclinica.it Subsequent research and forensic analysis identified a "second generation" of cathinone derivatives, which includes 4-fluoromethcathinone (4-FMC) and its positional isomer 3-fluoromethcathinone (B604977) (3-FMC). nih.gov 4-Fluoroethcathinone (4-FEC) represents a further step in this evolution, being a structural analog of 4-FMC. wikipedia.orgbertin-bioreagent.comevitachem.com This progression highlights a common trend in NPS development, where slight modifications to the chemical structure of existing compounds create new substances with potentially different pharmacological profiles.
| Classification of Selected Novel Psychoactive Substances | ||
| Category | Chemical Family | Example Compounds |
| Stimulants | Synthetic Cathinones | Mephedrone, Methylone, 4-FMC, 4-FEC |
| Phenethylamines | 2,5-dimethoxy-4-methylamphetamine (DOM) | |
| Hallucinogens | Tryptamines | Alpha-methyltryptamine (AMT) |
| Cannabinoids | Synthetic Cannabinoids | JWH-018 |
| Data compiled from multiple research sources. smw.chbiochimicaclinica.it |
Academic Significance of 4-Fluoroethcathinone (hydrochloride) in Psychopharmacology Research
The academic significance of 4-Fluoroethcathinone is rooted in its identity as a research chemical and its structural relationship to other pharmacologically active cathinones. caymanchem.comvulcanchem.com Although the specific physiological and toxicological properties of 4-FEC have not been fully characterized, its analogue 4-FMC has been a subject of psychopharmacological investigation. caymanchem.combertin-bioreagent.comljmu.ac.uk
Research on 4-FMC shows that it functions as a substrate-type releaser at monoamine transporters, with a preference for catecholamines. ljmu.ac.ukecddrepository.org Specifically, it is a potent releaser of dopamine (B1211576) and norepinephrine (B1679862), acting on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET). ljmu.ac.uk Its activity profile shows similarities to other psychomotor stimulants such as cocaine and methamphetamine, although it appears to be less potent. ljmu.ac.ukecddrepository.org
The study of synthetic cathinones in psychopharmacology often involves in vitro assays to determine their interaction with monoamine transporters. These studies measure a compound's ability to inhibit the reuptake of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (B10506) (5-HT), or to induce their release. For instance, studies on a range of cathinones have demonstrated that they are all potent inhibitors of norepinephrine uptake but differ significantly in their effects on dopamine versus serotonin transporters. nih.gov For example, 3-fluoromethcathinone (3-FMC) was found to be an inhibitor of NE and DA uptake and a releaser of both neurotransmitters, similar to methamphetamine. nih.gov
Properties
Molecular Formula |
C11H14FNO · HCl |
|---|---|
Molecular Weight |
231.7 |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H |
InChI Key |
KSMMRYYEQUTTBB-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC=C(F)C=C1.Cl |
Synonyms |
4-FEC |
Origin of Product |
United States |
Pharmacological Mechanisms of Action of 4 Fluoroethcathinone Hydrochloride : in Vitro and Preclinical Investigations
Neurotransmitter Transporter Interactions of 4-Fluoroethcathinone (hydrochloride)
Specific in vitro studies characterizing the direct interactions of 4-fluoroethcathinone (4-FEC) with monoamine transporters were not found in the available scientific literature. However, extensive research has been conducted on its analog, 4-fluoromethcathinone (4-FMC), which demonstrates that substituted cathinones primarily exert their effects by interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.gov
Research indicates that 4-FMC acts as a substrate-type releaser, meaning it is transported into the neuron and triggers the release of neurotransmitters. nih.govljmu.ac.uk This mechanism is distinct from that of uptake blockers like cocaine, which only prevent the reuptake of neurotransmitters. nih.gov Studies show 4-FMC is a catecholamine-selective releasing agent. ljmu.ac.ukecddrepository.org
Investigations into 4-fluoromethcathinone (4-FMC) reveal its activity as a substrate at the human dopamine transporter (hDAT). ljmu.ac.uk It functions as a releaser of dopamine, a mechanism it shares with psychomotor stimulants such as methamphetamine. ljmu.ac.ukecddrepository.org One study determined the half-maximal inhibitory concentration (IC50) for 4-FMC at hDAT to be 6.35 µM, indicating its ability to inhibit dopamine uptake. ljmu.ac.uk The same study found its half-maximal effective concentration (EC50) for inducing dopamine release to be 17.8 µM. ljmu.ac.uk This profile suggests that 4-FMC is a substrate at the dopamine transporter. nih.gov
Research consistently demonstrates that 4-fluoromethcathinone (4-FMC) has a pronounced effect on the human norepinephrine transporter (hNET). nih.govljmu.ac.uk It acts as a potent substrate, inhibiting norepinephrine reuptake and inducing its release. nih.govljmu.ac.uk One study reported an IC50 value of 0.246 µM for uptake inhibition at hNET, showing a 26-fold selectivity for NET over DAT. ljmu.ac.uk Furthermore, 4-FMC was found to be a more efficacious releaser of norepinephrine than methamphetamine, with an EC50 value of 1.53 µM and a maximal release (Emax) of 194% compared to methamphetamine's 92.7%. ljmu.ac.uk
Compared to its potent effects on catecholamine transporters, 4-fluoromethcathinone (4-FMC) is a significantly weaker agent at the human serotonin transporter (hSERT). nih.govljmu.ac.uk Studies have found its IC50 value for hSERT inhibition to be greater than 10 µM. ljmu.ac.uk Similarly, high concentrations were required to stimulate serotonin release, with an EC50 value greater than 33 µM. ljmu.ac.uk This indicates that 4-FMC has a clear preference for releasing dopamine and norepinephrine over serotonin, distinguishing it from compounds like mephedrone (B570743) or methylone which have a more significant serotonin-releasing component. ljmu.ac.uk
Table 1: In Vitro Monoamine Transporter Interaction Profile of 4-Fluoromethcathinone (4-FMC) Data from Simmler et al. (2013) and Eshleman et al. (2013) as cited in a 2014 WHO report. ljmu.ac.uk
| Transporter | Uptake Inhibition (IC50) | Neurotransmitter Release (EC50) |
| hDAT | 6.35 µM | 17.8 µM |
| hNET | 0.246 µM | 1.53 µM |
| hSERT | > 10 µM | > 39 µM |
Receptor Binding Profiles of 4-Fluoroethcathinone (hydrochloride)
Direct receptor binding assays for 4-fluoroethcathinone (4-FEC) are not available in the reviewed literature. The following data pertains to its analog, 4-fluoromethcathinone (4-FMC), which generally shows lower affinity for neurotransmitter receptors compared to its affinity for transporters. nih.gov
Studies on 4-fluoromethcathinone (4-FMC) have explored its interaction with serotonin (5-HT) receptors. It was identified as a low-potency partial agonist at the human 5-HT1A receptor. nih.govljmu.ac.uk In contrast, it acts as a very low-potency antagonist at human 5-HT2A and 5-HT2C receptors. nih.govljmu.ac.uk Research also showed that 4-FMC has an appreciable affinity for the α1A adrenoceptor, with a binding affinity (Ki) of 1.52 µM. ljmu.ac.ukljmu.ac.uk Notably, studies found that substituted methcathinones, including 4-FMC, had no affinity for dopamine receptors. nih.gov
Table 2: Receptor Interaction Profile of 4-Fluoromethcathinone (4-FMC) Data from various in-vitro studies. nih.govljmu.ac.ukljmu.ac.uk
| Receptor | Interaction Type | Affinity (Ki) / Potency |
| h5-HT1A | Partial Agonist | Low Potency |
| h5-HT2A | Antagonist | Low Potency (Ki = 1.4 µM) |
| h5-HT2C | Antagonist | Weak Antagonist |
| α1A Adrenoceptor | Binding Affinity | Ki = 1.52 µM |
| Dopamine Receptors | No Affinity | Not Applicable |
Beyond the primary monoamine systems, investigations have shown that substituted methcathinones can interact with other receptor systems. Specifically, 4-fluoromethcathinone (4-FMC) and related compounds were found to have high-nanomolar to mid-micromolar affinity for human Sigma1 receptors. nih.gov However, direct interactions with these receptors are not believed to be the primary mechanism explaining the main psychoactive effects of these substances. nih.gov
Enzyme Inhibition and Activation Studies Related to 4-Fluoroethcathinone (hydrochloride)
There is a notable absence of published scientific studies specifically investigating the inhibitory or activating effects of 4-Fluoroethcathinone (hydrochloride) on various enzyme systems. In vitro metabolism studies of other synthetic cathinones suggest potential metabolic pathways, such as the reduction of the keto group and hydroxylation, but direct experimental data for 4-FEC is not available. mdpi.com The physiological and toxicological properties of this compound have not been characterized. swgdrug.org
Due to the lack of available data, a data table on enzyme inhibition and activation could not be generated.
Intracellular Signaling Cascades Modulated by 4-Fluoroethcathinone (hydrochloride)
Similarly, there is no specific information in the scientific literature regarding the modulation of intracellular signaling cascades, such as the cyclic AMP (cAMP) pathway or the activation of protein kinases, by 4-Fluoroethcathinone (hydrochloride). Research on other synthetic cathinones indicates that they can interact with monoamine transporters, which can indirectly influence downstream signaling pathways. ecddrepository.org However, without direct preclinical investigations on 4-FEC, its specific effects on these intricate cellular communication systems remain unknown.
Due to the lack of available data, a data table on the modulation of intracellular signaling cascades could not be generated.
Metabolism and Biotransformation Pathways of 4 Fluoroethcathinone Hydrochloride in Preclinical Models
Hepatic Metabolism of 4-Fluoroethcathinone (hydrochloride)
The liver is the principal organ responsible for the metabolism of most xenobiotics, including synthetic cathinones. In vitro models using liver-derived systems such as hepatocytes, liver microsomes, and S9 fractions are commonly employed to investigate the metabolic pathways. These systems contain the necessary enzymatic machinery, including cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), to simulate the biotransformation processes that occur in the body.
Phase I metabolism of synthetic cathinones typically involves N-dealkylation, reduction of the β-keto group, and hydroxylation. For 4-Fluoroethcathinone, the ethyl group attached to the nitrogen atom makes it a substrate for N-de-ethylation, a common metabolic pathway for N-alkylated cathinones. Another significant Phase I reaction is the reduction of the carbonyl (keto) group to a hydroxyl group, leading to the formation of an alcohol metabolite.
Based on studies of analogous cathinones, the following Phase I metabolic reactions are proposed for 4-Fluoroethcathinone:
N-de-ethylation: The removal of the ethyl group from the nitrogen atom to produce 4-fluorocathinone.
β-Keto Reduction: The reduction of the ketone functional group to a secondary alcohol, resulting in the formation of 4-fluoro-norephedrine and 4-fluoro-norpseudoephedrine diastereomers.
Hydroxylation: The addition of a hydroxyl group, likely to the aromatic ring or the alkyl side chain.
These reactions are often catalyzed by cytochrome P450 enzymes, with CYP2D6 being identified as a key enzyme in the metabolism of some cathinones. iisj.inresearchgate.net
Table 1: Predicted Phase I Metabolites of 4-Fluoroethcathinone (hydrochloride)
| Metabolite Name | Metabolic Reaction |
| 4-Fluorocathinone | N-de-ethylation |
| 4-Fluoro-norephedrine | β-Keto reduction |
| 4-Fluoro-norpseudoephedrine | β-Keto reduction |
| Hydroxy-4-fluoroethcathinone | Aromatic or alkyl hydroxylation |
This table is predictive and based on metabolic pathways of structurally similar cathinones.
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For synthetic cathinones, glucuronidation is a common Phase II pathway. The hydroxylated metabolites formed during Phase I are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
The primary conjugation products anticipated for 4-Fluoroethcathinone are glucuronides of its hydroxylated metabolites. For instance, the alcohol metabolites resulting from β-keto reduction can undergo glucuronidation at the newly formed hydroxyl group. Studies on other cathinones have confirmed the presence of such glucuronide conjugates in biological samples. mdpi.comnih.gov
Table 2: Predicted Phase II Conjugation Products of 4-Fluoroethcathinone (hydrochloride)
| Conjugate Name | Precursor Metabolite | Conjugation Reaction |
| 4-Fluoro-norephedrine glucuronide | 4-Fluoro-norephedrine | Glucuronidation |
| 4-Fluoro-norpseudoephedrine glucuronide | 4-Fluoro-norpseudoephedrine | Glucuronidation |
| Hydroxy-4-fluoroethcathinone glucuronide | Hydroxy-4-fluoroethcathinone | Glucuronidation |
This table is predictive and based on metabolic pathways of structurally similar cathinones.
In Vitro Metabolic Stability and Enzyme Kinetics of 4-Fluoroethcathinone (hydrochloride)
The metabolic stability of a compound provides an indication of its susceptibility to biotransformation and is a key parameter in preclinical drug development. It is typically assessed in vitro using liver microsomes or hepatocytes, and the results are often expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. nih.gov
There are no specific data on the metabolic stability or enzyme kinetics of 4-Fluoroethcathinone. However, studies on other synthetic cathinones have shown a range of metabolic stabilities. For example, in human liver microsome incubations, some cathinones are classified as low clearance compounds, while others are intermediate or high clearance compounds. nih.gov
Enzyme kinetics, described by the Michaelis-Menten model, characterizes the rate of an enzyme-catalyzed reaction. The key parameters are the maximum reaction rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. These parameters are crucial for understanding the efficiency and capacity of the enzymes involved in the metabolism of a compound. Without experimental data, the specific enzyme kinetics for 4-Fluoroethcathinone metabolism remain unknown.
Table 3: In Vitro Metabolic Stability of Selected Synthetic Cathinones in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Clearance Category |
| 4-CMC | > 60 | - | Low |
| 4-MDMB | < 20 | - | High |
| Other Cathinones | 20 - 60 | - | Intermediate |
Data from a study on various synthetic cathinones, presented for comparative purposes. nih.gov Specific data for 4-Fluoroethcathinone is not available.
Identification and Characterization of Novel Metabolites of 4-Fluoroethcathinone (hydrochloride)
As there have been no specific metabolism studies on 4-Fluoroethcathinone, no novel metabolites have been formally identified and characterized for this specific compound. The identification of novel metabolites of new psychoactive substances is an ongoing area of research in forensic and clinical toxicology. Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS), are instrumental in detecting and structurally elucidating previously unknown metabolites in biological samples. nih.gov
The potential metabolites of 4-Fluoroethcathinone, as predicted in the sections on Phase I and Phase II metabolism, represent the expected, yet currently unconfirmed, biotransformation products. Further research using in vitro and in vivo preclinical models would be necessary to definitively identify and characterize the full metabolic profile of 4-Fluoroethcathinone, including any potentially novel or unexpected metabolites.
Advanced Analytical Methodologies for the Detection and Quantification of 4 Fluoroethcathinone Hydrochloride and Its Metabolites
Chromatographic Techniques for 4-Fluoroethcathinone (hydrochloride) Analysis
Chromatography is the cornerstone of analytical toxicology for separating complex mixtures. For synthetic cathinones, both gas and liquid chromatography, coupled with mass spectrometry, are the most widely employed techniques. okstate.edu The choice between them often depends on the specific requirements of the analysis, such as the need for derivatization, desired sensitivity, and laboratory resources.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cathinones. nih.gov However, due to the polarity and thermal lability of many cathinones, a derivatization step is often necessary to improve their volatility, thermal stability, and chromatographic peak shape. okstate.edujfda-online.com Acylation is a common derivatization method, utilizing reagents such as pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA), or trifluoroacetic anhydride (TFAA) to modify the amine groups of the cathinone (B1664624) molecules. rsc.orgnih.govrsc.org This process not only enhances chromatographic performance but can also produce characteristic mass fragments, aiding in structural confirmation. rsc.org
Method development for 4-FEC analysis by GC-MS involves optimizing several parameters. The selection of a suitable capillary column, typically a non-polar or medium-polarity column like a DB-1 MS or HP-5MS, is critical for achieving good separation from other compounds. swgdrug.org The temperature program of the GC oven is carefully controlled to ensure adequate resolution of analytes within a reasonable runtime. nih.gov For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. nih.govresearchgate.net
Validation of a GC-MS method is crucial to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.netrsc.org Studies on related cathinones have demonstrated that validated GC-MS methods can achieve LOQs in the low nanogram per milliliter (ng/mL) range in biological matrices. researchgate.net
Table 1: Typical GC-MS Method Parameters and Validation for Synthetic Cathinone Analysis This table represents typical parameters based on methods for related synthetic cathinones, as specific detailed validation for 4-FEC is not widely published.
| Parameter | Typical Value/Condition | Source |
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) | nih.gov |
| GC Column | HP-5ms (or equivalent) | researchgate.net |
| Injector Temperature | 280 °C | swgdrug.org |
| Carrier Gas | Helium | swgdrug.org |
| MS Mode | Selected Ion Monitoring (SIM) | researchgate.net |
| Linearity Range | 5-1000 ng/mL | researchgate.net |
| LOQ | 5 ng/mL | researchgate.net |
| Intra-day Precision | 2.1 - 11.7% | researchgate.net |
| Inter-day Precision | 1.3 - 10.2% | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for 4-Fluoroethcathinone (hydrochloride)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of synthetic cathinones in many forensic laboratories. okstate.edunih.gov A significant advantage of LC-MS/MS is that it can often analyze polar and thermally labile compounds like 4-FEC directly without the need for derivatization, simplifying sample preparation. nih.gov
A typical LC-MS/MS method for 4-FEC involves reversed-phase chromatography. An analytical method for the simultaneous determination of 73 synthetic cathinones, including 4-fluoroethcathinone, utilized a Kinetex® Biphenyl column. fda.gov.tw The mobile phase often consists of an aqueous component with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape, and an organic solvent such as methanol (B129727) or acetonitrile. fda.gov.twmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate a wide range of analytes. fda.gov.tw
Detection and quantification are achieved using a tandem mass spectrometer, most commonly operating in the multiple reaction monitoring (MRM) mode. nih.govfda.gov.tw In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of 4-FEC is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and sensitive. For 4-FEC, a precursor ion of m/z 196 has been used, with product ions at m/z 178 and 150 for quantification and qualification, respectively. fda.gov.tw
Validation for LC-MS/MS methods demonstrates excellent sensitivity, with LODs and LOQs often in the sub-ng/mL to low ng/mL range. fda.gov.tw Precision and accuracy are typically required to be within ±15-20%. fda.gov.tw
Table 2: Validated LC-MS/MS Method Parameters for 4-Fluoroethcathinone Analysis in Urine
| Parameter | Condition | Source |
| LC Column | Kinetex® Biphenyl (10 cm x 2.1 mm, 1.7 µm) | fda.gov.tw |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water | fda.gov.tw |
| Mobile Phase B | 0.1% formic acid in methanol | fda.gov.tw |
| Flow Rate | Gradient elution | fda.gov.tw |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | fda.gov.tw |
| MRM Transition (Quant/Qual) | 196 > 178 / 196 > 150 | fda.gov.tw |
| LOD | 0.1–0.5 ng/mL | fda.gov.tw |
| LOQ | 0.5–1.0 ng/mL | fda.gov.tw |
| Precision (Intra/Inter-day) | < 10% | fda.gov.tw |
| Accuracy (Intra/Inter-day) | < 10% | fda.gov.tw |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications in 4-Fluoroethcathinone (hydrochloride) Research
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. slideshare.netyoutube.com By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures than conventional HPLC, resulting in dramatically improved resolution, higher speed, and greater sensitivity. nih.gov These advantages make UHPLC particularly well-suited for the complex challenges of new psychoactive substance (NPS) analysis, including the detection of 4-FEC and its isomers. researchgate.neteuropeanreview.org
The primary benefit of UHPLC in 4-FEC research is its ability to provide faster analysis times without sacrificing chromatographic resolution. This high throughput is invaluable for screening large numbers of samples. researchgate.net Furthermore, the enhanced resolution allows for better separation of 4-FEC from structurally similar cathinones or from endogenous matrix components, which is critical for accurate identification and quantification. nih.gov
UHPLC is almost always coupled with a mass spectrometer, often a high-resolution mass spectrometry (HRMS) detector like a time-of-flight (TOF) or Orbitrap analyzer. europeanreview.orgnih.gov This combination (UHPLC-HRMS) provides a powerful tool for both targeted quantification and untargeted screening, allowing laboratories to detect not only expected compounds like 4-FEC but also to identify novel, unexpected metabolites or analogues. europeanreview.orgnih.gov For example, a UHPLC-HRMS method was developed for the targeted screening of 32 synthetic cathinones in hair, demonstrating excellent selectivity and specificity with a short analysis time. researchgate.neteuropeanreview.org
Table 3: Comparison of Conventional HPLC and UHPLC Parameters
| Parameter | Conventional HPLC | UHPLC | Source |
| Column Particle Size | 3 - 5 µm | < 2 µm | nih.gov |
| Column Dimensions | 4.6 mm ID, 150-250 mm length | 1 - 2.1 mm ID, 50-100 mm length | nih.gov |
| Operating Pressure | < 6,000 psi (< 400 bar) | > 6,000 psi (up to 15,000+ psi / 1000+ bar) | nih.gov |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., < 10 min) | youtube.com |
| Resolution | Good | Excellent | slideshare.net |
| Sensitivity | Good | Higher | slideshare.net |
Spectroscopic Techniques in 4-Fluoroethcathinone (hydrochloride) Research
While chromatography coupled with mass spectrometry is ideal for separation and detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the definitive structural characterization of compounds, especially for identifying unknown metabolites when reference standards are unavailable.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. mdpi.com In the context of 4-FEC metabolism, NMR is crucial for precisely identifying the structure of metabolites formed in vivo or in vitro. While MS techniques can suggest a metabolite's identity based on mass, NMR provides definitive proof by mapping the atomic connectivity and stereochemistry of the molecule. hyphadiscovery.com
The structural elucidation process typically involves a suite of NMR experiments. One-dimensional (1D) ¹H NMR spectra reveal the number and environment of hydrogen atoms, while 2D experiments like COSY (Correlation Spectroscopy) establish proton-proton spin couplings, helping to piece together molecular fragments. hyphadiscovery.com Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.com These data, when combined, allow for the complete assembly of a metabolite's structure. For instance, NMR could definitively distinguish between hydroxylation on the aromatic ring versus the alkyl side chain.
A major challenge for NMR has historically been its lower sensitivity compared to MS, requiring relatively large amounts of purified sample. nih.gov However, the development of modern high-field NMR spectrometers equipped with micro-cryoprobes has significantly lowered sample requirements, making it possible to acquire full datasets on as little as 10-30 micrograms of a purified metabolite. hyphadiscovery.com This has made NMR a more accessible tool for drug metabolism studies, including for synthetic cathinones. researchgate.net
High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is the primary tool for the initial identification of unknown metabolites in complex biological matrices. nih.govkcl.ac.uk Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of < 5 ppm), which allows for the confident determination of a molecule's elemental composition. nih.gov This capability is fundamental to identifying metabolites of 4-FEC for which no reference standards exist. ulisboa.pt
The workflow for unknown metabolite identification using LC-HRMS begins with detecting potential metabolite peaks in a chromatogram that are absent in control samples. kcl.ac.uk The accurate mass of the precursor ion is then used to generate a list of possible elemental formulas. researchgate.net To further elucidate the structure, tandem MS (MS/MS) experiments are performed. The fragmentation pattern of the unknown metabolite is analyzed and compared to the fragmentation of the parent drug (4-FEC). nih.gov Common metabolic pathways for cathinones, such as the reduction of the β-keto group to a hydroxyl group, N-dealkylation, or hydroxylation of the aromatic ring or alkyl chain, produce predictable mass shifts. nih.govkcl.ac.uk By interpreting these fragmentation patterns and mass shifts, a putative structure for the unknown metabolite can be proposed. nih.govulisboa.pt For example, the reduction of 4-FEC's ketone group would result in a metabolite with an m/z two units higher than the parent compound, which HRMS can easily detect and whose structure can be further probed with MS/MS.
Table 4: Example of HRMS Data for Putative Metabolite Identification This table is illustrative of the data used in HRMS for metabolite identification.
| Observation | Data | Interpretation | Source |
| Parent Drug (4-FEC) | C₁₁H₁₄FNO | N/A | fda.gov.tw |
| Parent [M+H]⁺ | 196.1132 | N/A | fda.gov.tw |
| Putative Metabolite [M+H]⁺ | 198.1289 | Mass shift of +2.0157 Da | nih.gov |
| Mass Error | < 5 ppm | High confidence in measurement | nih.gov |
| Calculated Formula | C₁₁H₁₆FNO | Corresponds to addition of 2 hydrogens | researchgate.net |
| Proposed Structure | Dihydro-4-fluoroethcathinone | Reduction of the β-keto group to a hydroxyl group | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy in 4-Fluoroethcathinone (hydrochloride) Research
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique in the structural elucidation and identification of synthetic cathinones, including 4-Fluoroethcathinone (4-FEC). This method is particularly useful as a confirmatory technique, often used in conjunction with mass spectrometry, to provide a comprehensive characterization of seized materials. nih.govtandfonline.com The analysis of synthetic cathinones by FTIR provides a spectral fingerprint based on the absorption of infrared radiation by specific functional groups within the molecule.
Research on various synthetic cathinone derivatives, which are structurally similar to 4-FEC, has established a consistent pattern of characteristic absorption bands. nih.govresearchgate.net These spectra are typically dominated by a strong, prominent absorption band corresponding to the carbonyl (C=O) group stretching vibration, which appears in the range of 1700–1674 cm⁻¹. nih.gov Another key feature is a medium-to-strong peak indicating the stretching vibrations of the aromatic ring (C=C), generally found between 1605–1580 cm⁻¹. nih.govresearchgate.net
For cathinone hydrochloride salts, bands of relatively low intensity are observed at frequencies near 2700–2400 cm⁻¹, which are characteristic of an amine salt. nih.govresearchgate.net Additionally, aryl C-H and alkyl C-H stretching vibrations can be assigned to bands in the regions of 3063–3024 cm⁻¹ and 2952–2711 cm⁻¹, respectively. nih.gov The region below 1500 cm⁻¹, known as the fingerprint region, contains more complex and unique absorption patterns that are highly useful for discriminating between different substituted aromatic compounds. nih.govresearchgate.net The combination of these characteristic bands allows researchers to confirm the presence of the core cathinone structure in a sample.
Table 1: Characteristic FTIR Absorption Bands for Synthetic Cathinones
| Functional Group | Wavenumber Range (cm⁻¹) | Description | Source(s) |
|---|---|---|---|
| Carbonyl (C=O) Stretch | 1700–1674 | Strong, intense absorption | nih.govresearchgate.net |
| Aromatic Ring (C=C) Stretch | 1605–1580 | Medium to strong intensity | nih.govresearchgate.net |
| Amine Salt (HCl) | 2700–2400 | Low intensity, broad bands | nih.govresearchgate.net |
| Aryl C-H Stretch | 3063–3024 | nih.gov |
Immunoassays and Biosensors for 4-Fluoroethcathinone (hydrochloride) Detection: Research Applications
Immunoassays are widely used as a preliminary screening tool in forensic and clinical toxicology due to their speed and high throughput. However, their application for the detection of new psychoactive substances (NPS) like 4-FEC is a significant area of research, primarily focused on evaluating their cross-reactivity. nih.gov Specific immunoassays for the vast number of emerging synthetic cathinones are often not available. researchgate.net Consequently, research has investigated the potential for these compounds to cross-react with existing assays designed for structurally similar drugs, such as amphetamines and MDMA. tandfonline.comnih.gov
Studies have shown that the cross-reactivity of synthetic cathinones with common amphetamine immunoassays is often low and unpredictable. tandfonline.comnih.gov For example, some cathinone derivatives produce false-positive results with amphetamine or MDMA screening tests, but this is not universal across all compounds or all assay kits. nih.govoup.com Research indicates that a significant percentage of synthetic cathinone intoxications may be missed or underreported when relying solely on these screening immunoassays. nih.gov This highlights a critical finding in research applications: positive results from an immunoassay for an amphetamine-type substance require confirmation by a more specific method, like mass spectrometry, to definitively identify the compound. nih.gov Furthermore, some research has focused on developing specific immunoassays, such as the Randox Mephedrone (B570743)/Methcathinone (B1676376) kit, which shows better cross-reactivity for cathinone derivatives while having minimal interaction with other amphetamine-like compounds. nih.govnih.gov
Biosensors represent an emerging and advanced technological frontier for the detection of NPS. While specific biosensors for 4-FEC are not yet documented in extensive research, the development of biosensor technology for detecting other psychoactive substances and small molecules demonstrates their potential research applications. researchgate.netucdavis.edu For instance, genetically encoded fluorescent biosensors have been engineered to detect specific ligand-receptor conformations, which could be adapted to identify new designer drugs and assess their interaction with biological targets. ucdavis.edunih.gov Electrochemical biosensors, which measure changes in electrical properties upon binding of a target analyte to a specific antibody, are also being developed for the rapid detection of drugs in biological fluids like saliva. nih.gov Research in this area aims to create portable, highly sensitive, and rapid detection systems suitable for on-site screening. researchgate.netdntb.gov.ua
Sample Preparation Strategies for 4-Fluoroethcathinone (hydrochloride) Analysis in Complex Research Matrices
The accurate analysis of 4-Fluoroethcathinone (4-FEC) and its metabolites in complex biological matrices such as blood and urine requires meticulous sample preparation. mdpi.com The primary goal of sample preparation is to isolate the target analytes from endogenous interferences (e.g., proteins, salts, lipids) that can suppress instrument response and lead to inaccurate quantification. researchgate.net The two most common techniques employed in research for the extraction of synthetic cathinones are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comresearchgate.net
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For synthetic cathinones, the process often involves adjusting the pH of the biological sample to an alkaline state to ensure the analyte is in its non-ionized, free base form, which is more soluble in organic solvents. mdpi.com The sample is then vigorously mixed (vortexed) with an extraction solvent, centrifuged to separate the layers, and the organic layer containing the analyte is collected. nih.gov This extract is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 2: Example of a Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Synthetic Cathinones in Urine
| Step | Procedure | Details | Source(s) |
|---|---|---|---|
| 1. Sample Pre-treatment | Centrifugation and Dilution | Urine specimens are centrifuged and diluted with ultrapure water. | nih.gov |
| 2. Extraction | Addition of Reagents | Borate buffer, sodium chloride, and an extraction/disperser solvent mixture (e.g., ethyl acetate:acetonitrile) are added. | nih.gov |
| 3. Vortexing | Mixing | The mixture is vortexed to facilitate the transfer of analytes into the organic solvent. | nih.gov |
| 4. Centrifugation | Phase Separation | The sample is centrifuged to separate the fine droplets of the organic layer. | nih.gov |
Solid-Phase Extraction (SPE) is a more selective and often more efficient technique than LLE. nih.gov It utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte of interest while matrix components are washed away. oup.com The general procedure involves conditioning the sorbent, loading the pre-treated sample, washing the sorbent to remove interferences, and finally eluting the analyte with a small volume of an appropriate solvent. oup.comnih.gov For synthetic cathinones, reversed-phase sorbents like C18 are commonly used. mdpi.comoup.com The choice of wash and elution solvents is critical to ensure high recovery of the analyte and effective removal of matrix components. nih.gov
Table 3: General Solid-Phase Extraction (SPE) Protocol for Cathinones in Urine
| Step | Procedure | Reagents/Details | Source(s) |
|---|---|---|---|
| 1. Conditioning | Sorbent Activation | The SPE cartridge (e.g., C18 or mixed-mode) is conditioned sequentially with a solvent like methanol, followed by water or a buffer. | mdpi.comoup.com |
| 2. Sample Loading | Analyte Retention | The pre-treated urine sample (e.g., buffered to pH 6) is loaded onto the cartridge. | oup.com |
| 3. Washing | Interference Removal | The cartridge is washed with solutions like acetic acid and/or methanol to remove unwanted matrix components. | oup.com |
| 4. Elution | Analyte Collection | The target cathinones are eluted from the sorbent using a suitable organic solvent or solvent mixture. | oup.com |
The selection of a sample preparation strategy depends on factors such as the complexity of the matrix, the concentration of the analyte, the required sensitivity, and the analytical instrumentation being used. researchgate.net Both LLE and SPE have been successfully validated in numerous research studies for the extraction and subsequent quantification of a wide array of synthetic cathinones from biological samples. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 4 Fluoroethcathinone Hydrochloride and Analogues
Impact of Fluoro-Substitution on the Pharmacological Profile of Cathinones
The addition of a fluorine atom to the cathinone (B1664624) scaffold, particularly at the 4-position of the phenyl ring, significantly modulates the compound's pharmacological profile. This substitution generally increases the compound's potency at the serotonin (B10506) transporter (SERT) relative to the dopamine (B1211576) transporter (DAT). acs.org Studies on methcathinone (B1676376) analogues have shown that para-substituted compounds, such as those with a fluorine atom, tend to have a higher serotonergic profile. acs.org This is in contrast to their non-substituted or meta-substituted counterparts. acs.org
Side Chain Modifications and Their Effects on 4-Fluoroethcathinone (hydrochloride) Activity
The length and nature of the N-alkyl side chain are critical determinants of a cathinone's potency and selectivity for monoamine transporters. In the case of 4-FEC, the N-ethyl group plays a crucial role. Research on a series of N-ethyl substituted cathinones has demonstrated that the length of the α-carbon chain significantly influences DAT inhibition. acs.org
Studies on N-ethylcathinone (ethcathinone), the direct non-fluorinated analogue of 4-FEC, show it to be a weak dopamine reuptake inhibitor. researchgate.net Increasing the length of the N-alkyl group from methyl (as in methcathinone) to ethyl (as in ethcathinone) generally leads to a slight decrease in potency in terms of dopamine-like effects. researchgate.net However, further elongation of the α-carbon chain in N-ethyl-substituted cathinones has been shown to increase DAT inhibition potency up to a certain point, after which potency begins to decrease. acs.org
This suggests that the ethyl group in 4-FEC places it at a specific point in the SAR landscape, likely contributing to a more moderate potency compared to longer or shorter N-alkyl chain analogues. The combination of the N-ethyl side chain and the 4-fluoro substitution would therefore be expected to result in a compound with a distinct pharmacological profile, likely characterized by a balance of dopaminergic and serotonergic activity.
Comparative SAR Analysis of 4-Fluoroethcathinone (hydrochloride) with Other Substituted Cathinones
When compared to other substituted cathinones, the SAR of 4-FEC highlights the nuanced effects of combined structural modifications. For example, cathinones that are primarily dopamine transporter inhibitors are often associated with psychostimulant effects, while those with significant serotonin transporter activity may have more empathogenic qualities. nih.gov
The following table presents in vitro data for cathinone analogues, which helps to contextualize the likely pharmacological profile of 4-FEC.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Ratio |
| Ethcathinone (B106627) | 1014 researchgate.net | >10000 bohrium.com | 496 bohrium.com | <0.1 |
| 4-Fluoromethcathinone (4-FMC) | 680 nih.gov | 3300 nih.gov | 220 nih.gov | 0.21 |
| Mephedrone (B570743) (4-MMC) | 467 nih.gov | 5100 nih.gov | 340 nih.gov | 0.09 |
| Methcathinone | 770 nih.gov | >30000 nih.gov | 240 nih.gov | <0.03 |
IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity. A lower value indicates higher potency. The DAT/SERT ratio indicates the selectivity for the dopamine transporter over the serotonin transporter.
From this data, we can infer the following about 4-FEC:
Impact of N-ethyl group: Ethcathinone is significantly less potent at DAT than methcathinone and has very low affinity for SERT. nih.govresearchgate.net
Impact of 4-fluoro group: 4-FMC is more potent at both DAT and SERT compared to methcathinone, resulting in a higher DAT/SERT ratio, indicating a greater serotonergic component to its activity. nih.gov
Based on these comparisons, it is reasonable to predict that 4-FEC will have a higher potency at both DAT and SERT than ethcathinone, and a more balanced DAT/SERT ratio, leaning towards a profile that is more serotonergic than its non-fluorinated counterpart. The combined effect of the N-ethyl group and the 4-fluoro substitution likely results in a pharmacological profile that is distinct from both ethcathinone and 4-FMC.
Computational Chemistry and Molecular Modeling for 4-Fluoroethcathinone (hydrochloride) SAR Elucidation
Computational chemistry and molecular modeling are powerful tools for understanding the interactions between ligands like 4-FEC and their biological targets. asianpubs.orgnih.gov Molecular docking studies can predict the binding orientation and affinity of a compound within the active site of monoamine transporters. asianpubs.orgnih.gov
For cathinone derivatives, these studies have revealed key amino acid residues within the transporters that are crucial for binding. asianpubs.org For instance, in the human dopamine transporter (hDAT), residues such as Phe76, Asp79, and Tyr156 are often involved in forming stabilizing interactions with the ligand. asianpubs.org
While specific molecular modeling studies for 4-FEC were not found in the reviewed literature, studies on analogous compounds provide valuable insights. For example, modeling of 4-fluoromethcathinone hydrochloride (FMPHC) has been used to analyze its molecular geometry and reactivity descriptors. asianpubs.org Such studies can help to explain the observed pharmacological data. For instance, the electronegativity of the fluorine atom in 4-FEC would be expected to alter the electrostatic potential of the phenyl ring, influencing its interaction with the binding pocket of the transporters.
The use of Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models can further elucidate the SAR of fluorinated cathinones. asianpubs.org These computational approaches can correlate physicochemical properties, such as electronic and steric parameters, with biological activity, providing a predictive framework for the pharmacological effects of new analogues. exlibrisgroup.com
Neurochemical and Behavioral Effects of 4 Fluoroethcathinone Hydrochloride in Preclinical Animal Models
Dopaminergic System Modulation by 4-Fluoroethcathinone (hydrochloride) in Animal Models
While direct studies on 4-Fluoroethcathinone (4-FEC) are limited, research on its close structural analog, 4-fluoromethcathinone (4-FMC or flephedrone), provides significant insights into its likely effects on the dopaminergic system. In vitro studies have demonstrated that 4-FMC acts as a substrate-type releaser at the human dopamine (B1211576) transporter (hDAT) ljmu.ac.uk. This mechanism of action is characteristic of psychostimulants that increase extracellular dopamine levels, not by blocking its reuptake, but by promoting its release from presynaptic terminals.
The modulation of the dopaminergic system by compounds like 4-FMC is critical to their stimulant properties. The increase in synaptic dopamine is associated with the rewarding and reinforcing effects of many drugs of abuse. Given the structural similarity, it is highly probable that 4-FEC exhibits a similar mechanism of action, functioning as a dopamine-releasing agent and thus modulating dopaminergic neurotransmission in a manner that contributes to its stimulant profile.
Table 1: In Vitro Effects of 4-Fluoromethcathinone (4-FMC) on the Dopaminergic System
| Compound | Transporter | Action | Potency |
| 4-Fluoromethcathinone (4-FMC) | hDAT | Substrate-type releaser | Less potent than methamphetamine |
Note: This data is for 4-fluoromethcathinone (4-FMC), a close analog of 4-fluoroethcathinone (4-FEC).
Serotonergic System Modulation by 4-Fluoroethcathinone (hydrochloride) in Animal Models
The interaction of 4-Fluoroethcathinone's (4-FEC) analog, 4-fluoromethcathinone (4-FMC), with the serotonergic system is multifaceted and less direct compared to its effects on the dopaminergic and noradrenergic systems. In vitro assays have revealed that 4-FMC demonstrates a complex profile at serotonin (B10506) receptors. Specifically, it acts as a low-potency partial agonist at the 5-HT1A receptor and as a very low-potency antagonist at the 5-HT2A and 5-HT2C receptors ljmu.ac.uk.
Regarding the serotonin transporter (SERT), which is a primary target for many psychoactive substances, 4-FMC shows a significantly lower affinity compared to its effects on dopamine and norepinephrine (B1679862) transporters. This suggests that at typical doses, the direct impact of 4-FMC on serotonin reuptake and release is likely to be minimal compared to its potent catecholaminergic activity. This profile distinguishes it from other synthetic cathinones like mephedrone (B570743), which have more pronounced effects on the serotonergic system.
Table 2: In Vitro Effects of 4-Fluoromethcathinone (4-FMC) on the Serotonergic System
| Compound | Receptor/Transporter | Action | Potency |
| 4-Fluoromethcathinone (4-FMC) | 5-HT1A Receptor | Partial Agonist | Low |
| 4-Fluoromethcathinone (4-FMC) | 5-HT2A Receptor | Antagonist | Very Low |
| 4-Fluoromethcathinone (4-FMC) | 5-HT2C Receptor | Antagonist | Very Low |
Note: This data is for 4-fluoromethcathinone (4-FMC), a close analog of 4-fluoroethcathinone (4-FEC).
Noradrenergic System Modulation by 4-Fluoroethcathinone (hydrochloride) in Animal Models
The noradrenergic system is a primary target for 4-Fluoroethcathinone's (4-FEC) analog, 4-fluoromethcathinone (4-FMC). In vitro studies have consistently shown that 4-FMC is a potent substrate-type releaser of norepinephrine at the human norepinephrine transporter (hNET) ljmu.ac.uk. In fact, its activity at hNET is reported to be more pronounced than that of methamphetamine, highlighting the significant impact of this compound on the noradrenergic system ljmu.ac.uk.
Given the structural similarities between 4-FEC and 4-FMC, it is highly probable that 4-FEC also acts as a potent norepinephrine-releasing agent. This would suggest that a significant portion of its physiological and psychological effects are mediated through the activation of the noradrenergic system. The potent noradrenergic activity is a key characteristic of many synthetic cathinones and is a critical component of their pharmacological profile.
Table 3: In Vitro Effects of 4-Fluoromethcathinone (4-FMC) on the Noradrenergic System
| Compound | Transporter | Action | Potency |
| 4-Fluoromethcathinone (4-FMC) | hNET | Substrate-type releaser | More pronounced than methamphetamine |
Note: This data is for 4-fluoromethcathinone (4-FMC), a close analog of 4-fluoroethcathinone (4-FEC).
Behavioral Phenotypes Induced by 4-Fluoroethcathinone (hydrochloride) in Animal Models (e.g., locomotor activity, reward)
The behavioral effects of 4-Fluoroethcathinone's (4-FEC) analog, 4-fluoromethcathinone (4-FMC), in preclinical animal models are consistent with its classification as a psychostimulant. Studies have shown that the behavioral profile of 4-FMC shares similarities with substances like cocaine and methamphetamine, although it is generally considered to be less potent ljmu.ac.uk.
One of the key behavioral measures affected by 4-FMC is locomotor activity. In animal studies, administration of 4-FMC has been shown to produce an increase in spontaneous locomotor activity, a hallmark of psychostimulant drugs. However, an interesting observation is that 4-FMC can produce initial depressant effects on locomotor activity before the stimulant effects become apparent nih.gov. This biphasic effect may be a characteristic feature of certain fluorinated cathinones.
Table 4: Behavioral Effects of 4-Fluoromethcathinone (4-FMC) in Animal Models
| Behavioral Assay | Effect | Potency |
| Locomotor Activity | Initial depression followed by stimulation | Less potent than methamphetamine |
| Reward/Reinforcement | Inferred from neurochemical data | Likely present, but not directly studied |
Note: This data is for 4-fluoromethcathinone (4-FMC), a close analog of 4-fluoroethcathinone (4-FEC).
Forensic Science and Policy Research on 4 Fluoroethcathinone Hydrochloride
Challenges in Forensic Analysis of 4-Fluoroethcathinone (hydrochloride) in Research Settings
The forensic analysis of 4-Fluoroethcathinone (4-FEC) and other synthetic cathinones presents significant challenges in research and operational laboratory settings. The rapid emergence of these new psychoactive substances (NPS) often outpaces the development of validated analytical methods and reference materials. ojp.govbohrium.comnist.gov Toxicological detection is often more difficult than the analysis of seized powders or pills due to the low concentrations found in biological samples and the presence of metabolites. ojp.gov
A primary analytical hurdle is the existence of positional isomers. dntb.gov.uanih.gov Synthetic cathinones, including fluorinated variants, can be synthesized with the fluorine atom at different positions on the phenyl ring (e.g., 2-, 3-, or 4-position). These isomers often have very similar properties, making them difficult to distinguish using standard screening techniques. nih.gov For instance, while gas chromatography-mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis, regioisomers of cathinones can produce similar mass spectra, necessitating reliance on chromatographic separation for definitive identification. nih.gov Advanced techniques like GC-CI-MS (chemical ionization) may offer unique fragmentation patterns that aid in unambiguous identification. nih.gov
Further complicating analysis is the lack of comprehensive metabolic data for many emerging cathinones like 4-FEC. ojp.govnih.gov Since the physiological and toxicological properties of 4-FEC have not been fully characterized, its metabolic fate in the human body is not well-documented. caymanchem.combertin-bioreagent.com Research on related compounds shows that metabolic pathways can include the reduction of the keto group and hydroxylation, leading to various metabolites. nih.gov Some cathinones can also act as prodrugs, metabolizing into other controlled substances, which adds another layer of complexity to interpretation. nih.gov The unavailability of commercial reference standards for all potential metabolites makes it challenging for laboratories to confirm their presence in casework. ojp.gov
The complexity of sample matrices and formulations also poses a challenge. NPS are often found in complex mixtures with diluents, cutting agents, or other psychoactive substances. bohrium.commdpi.com This requires highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the target compounds accurately. researchgate.net The inherent challenges of forensic science, such as avoiding cognitive bias during interpretation, are also relevant, especially when dealing with novel and poorly understood substances. nih.gov
Interactive Data Table: Key Challenges in Forensic Analysis of 4-FEC
| Challenge Category | Specific Issue | Analytical Implication | Relevant Sources |
|---|---|---|---|
| Isomer Differentiation | Existence of positional isomers (e.g., 2-FEC, 3-FEC). | Similar mass spectra in GC-EI-MS require reliance on chromatographic retention times or advanced techniques for unambiguous identification. | dntb.gov.uanih.govnih.gov |
| Metabolism & Toxicology | Limited or no data on pharmacokinetics, metabolites, and toxicity for 4-FEC. | Difficulty in identifying appropriate biomarkers for detection in biological samples (blood, urine, hair) and interpreting toxicological significance. Lack of metabolite reference standards. | ojp.govnih.govcaymanchem.combertin-bioreagent.comnih.gov |
| Analytical Methodology | Standard screening tests may lack specificity. Complex mixtures require high sensitivity. | Need for advanced, validated methods like LC-MS/MS. Traditional techniques may be insufficient for complex or low-concentration samples. | bohrium.comnist.govresearchgate.netresearchgate.net |
| Reference Materials | Unavailability of certified reference standards for 4-FEC and its potential metabolites. | Hinders the development and validation of quantitative analytical methods, crucial for accurate forensic casework. | ojp.gov |
| Cognitive Factors | Potential for cognitive bias in the absence of complete scientific data. | Analysts may be influenced by case context, especially when dealing with novel substances, potentially affecting interpretation. | nih.gov |
Research on Emerging Trends and Surveillance of 4-Fluoroethcathinone (hydrochloride)
4-Fluoroethcathinone (4-FEC) is a structural analog of 4-Fluoromethcathinone (4-FMC), part of the vast and dynamic class of new psychoactive substances (NPS). bertin-bioreagent.com The emergence of NPS like 4-FEC is characterized by the sheer number of substances, their rapid appearance on the market, and their chemical diversity, all of which pose significant challenges for public health and law enforcement. nih.gov These substances are often marketed ambiguously online as "research chemicals" to circumvent existing drug laws. researchgate.netnih.gov
Academic and public health research utilizes various surveillance methods to monitor the shifting trends of the NPS market. These methods provide crucial data for early warning systems and policy-making. One such method is wastewater-based epidemiology (WBE), which analyzes sewage to detect the use of specific substances within a community, offering near real-time data on drug consumption patterns. nih.gov Another approach involves the analysis of pooled urine samples from public urinals, which has been used to track long-term trends and has shown the dynamic nature of the NPS market, including a decrease in some cathinone (B1664624) detections following legislative changes. researchgate.net
Toxicological surveillance in clinical and forensic settings provides direct evidence of use. Retrospective studies analyzing biological samples, such as hair, have proven valuable for understanding the prevalence of NPS. nih.gov Hair analysis offers a longer detection window (weeks to months) compared to blood or urine, making it suitable for prevalence studies. researchgate.net For example, a 2012 study reanalyzing hair samples from 2009-2010 found a high prevalence of previously untargeted NPS, indicating that substances like synthetic cathinones were already in circulation. nih.gov
The internet, particularly crypto markets on the darknet, plays a significant role in the distribution of NPS. mdpi.com Research monitoring these online marketplaces reveals a constantly changing landscape, with a high turnover rate for both the specific NPS being sold and the vendors selling them. This highlights the adaptability of the illicit market in response to law enforcement and regulatory actions. mdpi.com The constant emergence of new analogs like 4-FEC, for which physiological and toxicological properties are largely uncharacterized, is a hallmark of this evolving market. caymanchem.combertin-bioreagent.com
Interactive Data Table: Surveillance Methods for Emerging NPS
| Surveillance Method | Description | Key Research Findings | Relevant Sources |
|---|---|---|---|
| Wastewater-Based Epidemiology (WBE) | Analysis of municipal wastewater to estimate community-level drug consumption. | Can detect dynamic changes in NPS use, particularly around large events like festivals. | nih.gov |
| Pooled Urine Analysis | Testing of urine collected from public or portable urinals to monitor population trends. | Has shown long-term trends, including decreases in cathinone prevalence following the implementation of control measures. | researchgate.net |
| Biological Sample Analysis (Hair, Blood) | Retrospective or prospective testing of forensic and clinical samples for NPS. | Hair analysis reveals long-term exposure and has confirmed the prevalence of many NPS not included in routine screening panels. | researchgate.netnih.gov |
| Online Market Monitoring | Surveillance of surface web and darknet/crypto markets for NPS sales. | Shows a highly dynamic market with rapid turnover of substances and vendors, indicating adaptability to legal pressures. | mdpi.com |
| Seizure Data Analysis | Forensic analysis of materials confiscated by law enforcement. | Provides direct information on which new substances are circulating in the illicit market. | researchgate.net |
Academic Perspectives on Legislative and Regulatory Responses to 4-Fluoroethcathinone (hydrochloride)
Legislative and regulatory responses to synthetic cathinones like 4-FEC are primarily driven by public health concerns and the need to control substances with a high potential for abuse and no accepted medical use. federalregister.govresearchgate.net From an academic and scientific perspective, the control of these substances is based on a multi-faceted evaluation, as exemplified by the process in the United States. researchgate.net Although 4-FEC itself may not be explicitly scheduled in all jurisdictions, the legal framework applied to its close analog, 4-Fluoromethcathinone (4-FMC), provides a clear model for how such compounds are evaluated.
In the United States, the Drug Enforcement Administration (DEA), in conjunction with the Department of Health and Human Services (HHS), uses an eight-factor analysis to determine if a substance should be controlled under the Controlled Substances Act (CSA). researchgate.net This analysis considers:
Actual and relative potential for abuse.
Scientific evidence of its pharmacological effect, if known.
The state of current scientific knowledge regarding the drug.
Its history and current pattern of abuse.
The scope, duration, and significance of abuse.
What, if any, risk there is to the public health.
Its psychic or physiological dependence liability.
Whether the substance is an immediate precursor of a substance already controlled. researchgate.net
4-FMC was placed into Schedule I of the CSA, a category for substances with a high potential for abuse, no currently accepted medical use in the United States, and a lack of accepted safety for use under medical supervision. federalregister.govcaymanchem.comcaymanchem.com The justification for this scheduling, based on academic and pharmacological research, was its structural and pharmacological similarity to other Schedule I and II stimulants like cathinone, methamphetamine, and cocaine. federalregister.govregulations.gov This "analog approach" is a key legislative strategy to combat the proliferation of NPS, where new, unscheduled molecules are created to mimic the effects of controlled substances.
Academic perspectives emphasize the importance of this science-based approach for governmental transparency and effective policy. researchgate.net The challenge for regulatory bodies is the speed at which new analogs appear. The process of gathering data, conducting the eight-factor analysis, and implementing scheduling can be time-consuming. nih.gov This has led to the use of temporary scheduling provisions, which allow for faster control of a substance if it poses an "imminent hazard to the public safety," providing time for a more thorough evaluation for permanent control. federalregister.govnih.gov
Interactive Data Table: Academic & Scientific Basis for Regulatory Control of Synthetic Cathinones
| Regulatory Factor | Academic/Scientific Rationale | Example Application (to 4-FMC, analog of 4-FEC) | Relevant Sources |
|---|---|---|---|
| Potential for Abuse | Based on pharmacological similarity to known drugs of abuse, receptor binding studies, and animal models (e.g., drug discrimination studies). | 4-FMC produces locomotor stimulant effects in animals similar to methamphetamine and cocaine. Its mechanism of action involves monoamine transporters. | federalregister.govregulations.gov |
| Medical Use | Evaluation of any known or potential therapeutic applications through a review of scientific and medical literature. | No currently accepted medical use in treatment in the United States has been identified for 4-FMC or other related synthetic cathinones. | federalregister.govresearchgate.netregulations.gov |
| Public Health Risk | Assessment of abuse patterns, law enforcement encounters, and reports to poison control centers and emergency departments. | The emergence of 4-FMC and other cathinones on the illicit market was identified as an imminent hazard to public safety. | federalregister.gov |
| Legal Status | Placement into a schedule under a Controlled Substances Act based on the scientific and medical evaluation. | 4-FMC was temporarily placed into Schedule I in 2014 and later permanently controlled. | federalregister.govresearchgate.netcaymanchem.com |
Historical Context and Evolution of 4-Fluoroethcathinone (hydrochloride) within Illicit Substance Markets (Academic Analysis)
The emergence of 4-Fluoroethcathinone (hydrochloride) is best understood within the broader historical context of the new psychoactive substances (NPS) phenomenon. Academic analysis traces the proliferation of synthetic cathinones to a cycle of innovation and regulation. nih.gov As one substance becomes known and is placed under legal control, clandestine labs synthesize new, structurally similar but legally distinct analogs to take its place. nih.gov
The first wave of synthetic cathinones to gain widespread notoriety in Western countries included compounds like mephedrone (B570743) and methylone, which appeared on the recreational drug market in the mid-to-late 2000s. wikipedia.org These substances were often sold online and in "head shops" under deceptive labels such as "bath salts" or "plant food" to circumvent drug laws. nih.govcaymanchem.com
A significant turning point, from an academic analytical perspective, occurred around 2011-2012. In response to growing public health concerns, authorities in the United States and Europe took decisive action to control first-generation cathinones like mephedrone, methylone, and MDPV. federalregister.gov The temporary and subsequent permanent scheduling of these substances created a void in the illicit market. This regulatory action directly spurred the evolution and emergence of a second generation of synthetic cathinones, designed to replace the banned substances. federalregister.gov
It was during this period that compounds like 4-Fluoromethcathinone (4-FMC), the direct precursor analog to 4-FEC, began to appear on the U.S. illicit market. federalregister.gov The synthesis of 4-FEC represents a further step in this evolutionary chemical diversification, where the N-methyl group of 4-FMC is replaced by an N-ethyl group. bertin-bioreagent.com This type of minor structural modification is a common tactic used by clandestine chemists to create new, unscheduled compounds that are predicted to have similar psychoactive effects. The internet and crypto markets have been crucial platforms for the rapid distribution and marketing of these subsequent generations of NPS, allowing them to reach a global consumer base with relative anonymity. mdpi.com
Interactive Data Table: Timeline of Synthetic Cathinone Evolution in Illicit Markets
| Time Period | Key Developments | Examples of Emerging Compounds | Market Characteristics | Relevant Sources |
|---|---|---|---|---|
| Mid-1990s | Initial synthesis of some cathinone compounds in a research context, but no illicit market presence. | Methylone first synthesized. | Primarily academic/patented research. | wikipedia.org |
| Mid-to-Late 2000s | First generation of synthetic cathinones emerges on the recreational drug market. | Mephedrone, Methylone, MDPV. | Sold openly on the internet and in head shops as "legal highs," "bath salts," or "plant food." | nih.govwikipedia.org |
| 2011-2013 | Major legislative action in the US and Europe to control the first generation of cathinones. | Mephedrone, Methylone, and MDPV placed under temporary and then permanent control. | Market shifts to find replacements for newly banned substances. | federalregister.govnih.gov |
| Post-2012 | Emergence of second and subsequent generations of synthetic cathinones to fill the market void. | 4-FMC, Pentedrone, Butylone, α-PVP. | Proliferation of a vast number of new analogs; distribution becomes more reliant on crypto markets. | mdpi.comfederalregister.gov |
| Present | Continued evolution with minor structural modifications to existing analogs. | 4-FEC (analog of 4-FMC). | Characterized by the appearance of compounds with limited or no history of human use or toxicological data. | caymanchem.combertin-bioreagent.com |
Future Directions and Unanswered Questions in 4 Fluoroethcathinone Hydrochloride Research
Elucidation of Remaining Pharmacological Mechanisms
The precise pharmacological profile of 4-FEC remains largely undetermined. However, research on its close analog, 4-fluoromethcathinone (4-FMC), provides a predictive framework. Studies on 4-FMC show it functions as a catecholamine-selective substrate-type releaser, increasing dopamine (B1211576) and norepinephrine (B1679862) levels. ljmu.ac.ukecddrepository.org Its mechanisms are comparable to psychostimulants like methamphetamine and cocaine, though it appears to be less potent. ljmu.ac.ukecddrepository.org
Future research on 4-FEC should aim to:
Determine Receptor Binding Affinities: Quantify the binding affinity of 4-FEC and its enantiomers for key monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). Research on related cathinones indicates that steric bulk at the para position can influence selectivity for these transporters. nih.gov
Investigate Neurotransmitter Release and Reuptake Inhibition: Conduct in vitro and in vivo studies to clarify whether 4-FEC acts primarily as a neurotransmitter releaser, a reuptake inhibitor, or possesses a mixed mechanism of action. For instance, 4-FMC is known to act as a substrate at the human dopamine (hDAT) and norepinephrine (hNET) transporters. ljmu.ac.uk
Exploration of Novel Metabolic Pathways and Metabolites
The metabolism of 4-FEC has not been specifically studied, but the metabolic pathways of other synthetic cathinones offer significant clues. Common biotransformations in this class include the reduction of the β-keto group, N-dealkylation, and hydroxylation of the aromatic ring or alkyl chain. dntb.gov.uamdpi.com Phase II metabolism often involves the glucuronidation of hydroxylated metabolites. dntb.gov.uanih.gov
Key research questions for 4-FEC metabolism include:
Identification of Phase I Metabolites: In vitro studies using human liver microsomes (HLM) are needed to identify the primary Phase I metabolites. researchgate.net Based on analogs, expected pathways would include N-deethylation to form 4-fluorocathinone, reduction of the ketone to form 4-fluoroephedrine (B1145956) and 4-fluoropseudoephedrine, and hydroxylation of the phenyl ring. dntb.gov.uanih.govresearchgate.net
Identification of Phase II Conjugates: Investigation into the formation of glucuronide and sulfate (B86663) conjugates is crucial, as these are common metabolic routes for eliminating cathinone (B1664624) metabolites. nih.govresearchgate.net
Enzyme-Mapping Studies: Identifying the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of 4-FEC is essential for understanding potential drug-drug interactions. nih.gov Studies on the parent compound, cathinone, have shown inhibitory effects on CYP1A2, CYP2A6, and CYP3A5. nih.gov
Table 1: Predicted Metabolic Pathways for 4-Fluoroethcathinone
| Metabolic Pathway | Predicted Metabolite(s) | Basis for Prediction (Analog Compound) |
|---|---|---|
| Phase I | ||
| N-dealkylation | 4-Fluorocathinone | 4-Methyl-N-ethyl-cathinone (4-MEC) nih.gov |
| β-Keto Reduction | 1-(4-fluorophenyl)-2-(ethylamino)propan-1-ol | 4-Fluoromethcathinone (4-FMC) caymanchem.comcaymanchem.com |
| Hydroxylation | Hydroxy-4-fluoroethcathinone | 4-Methylpentedrone (4-MPD) nih.gov |
| Phase II | ||
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | 4-MMC, 4-MEC dntb.gov.uanih.gov |
Development of Advanced and Rapid Detection Technologies
The proliferation of synthetic cathinones necessitates robust and sensitive analytical methods for their detection in forensic and clinical samples. ojp.gov While gas chromatography-mass spectrometry (GC-MS) is widely used, it can present challenges for cathinones due to potential thermal degradation. ojp.gov
Future developments in this area should focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods: Further development of LC-MS/MS and LC-high-resolution MS (LC-HR-MS) methods is preferable for their ability to analyze thermally labile compounds without derivatization. nih.govojp.gov
Isomer Differentiation: Creating analytical techniques capable of distinguishing between positional isomers (e.g., 2-FEC, 3-FEC, and 4-FEC) is critical for unambiguous identification. researchgate.net Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) have proven useful for differentiating isomers of fluoromethcathinone. researchgate.net
Matrix-Specific Validations: Validating detection methods for various biological matrices, including blood, urine, and oral fluid, is necessary for forensic toxicology. ojp.gov Studies on related compounds have established limits of detection in the nanogram per milliliter (ng/mL) range in urine and blood. ojp.govnih.gov
Table 2: Analytical Techniques for Cathinone Detection
| Technique | Application | Advantages | Challenges/Considerations |
|---|---|---|---|
| GC-MS | Routine forensic screening ojp.gov | Widespread availability, extensive libraries | Potential for thermal degradation of cathinones ojp.gov |
| LC-MS/MS | Sensitive and specific quantification ojp.gov | High sensitivity, suitable for thermally labile compounds | Requires more specialized instrumentation |
| HPLC-DAD | Quantification in urine nih.gov | Good for quantitative analysis, rapid | May have higher limits of detection than MS methods nih.gov |
| NMR/FTIR | Structural elucidation, isomer differentiation researchgate.netmdpi.com | Provides detailed structural information | Requires pure standards and specialized expertise mdpi.com |
Comprehensive Stereoisomer-Specific Research on 4-Fluoroethcathinone (hydrochloride)
4-FEC possesses a chiral center, meaning it exists as a mixture of stereoisomers (enantiomers). It is well-established in pharmacology that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. Research into the metabolites of 4-FMC has already identified stereoisomers with ephedrine (B3423809) (R,S/S,R) and pseudoephedrine (R,R/S,S) configurations. caymanchem.comcaymanchem.com
This precedent underscores the need for stereoisomer-specific research on 4-FEC, which should include:
Chiral Synthesis and Separation: Developing methods to synthesize or separate the individual enantiomers of 4-FEC to allow for their isolated study.
Stereospecific Pharmacodynamics: Evaluating the binding affinities and functional activities of each enantiomer at monoamine transporters and other relevant receptors.
Stereospecific Metabolism: Investigating whether the metabolism of 4-FEC is stereoselective, meaning if one enantiomer is metabolized at a different rate or through different pathways than the other.
Integration of Computational and Experimental Approaches in 4-Fluoroethcathinone (hydrochloride) Research
The integration of computational (in silico) modeling with traditional experimental research offers a powerful strategy to accelerate the understanding of 4-FEC. mdpi.com In silico methods can predict molecular properties, receptor interactions, and metabolic fate, which can then be validated experimentally. cmu.ac.thzsmu.edu.ua
Future integrated research should involve:
Molecular Docking: Using molecular docking simulations to predict the binding orientation and affinity of 4-FEC enantiomers with models of human monoamine transporters and CYP enzymes. nih.govnih.gov
Quantum Mechanical Modeling: Employing quantum mechanical models to predict spectroscopic properties (e.g., NMR chemical shifts) to aid in the structural identification of 4-FEC and its metabolites. mdpi.com
ADME Prediction: Utilizing in silico tools to predict absorption, distribution, metabolism, and excretion (ADME) properties to guide future pharmacokinetic studies. zsmu.edu.ua These computational predictions can then be confirmed through in vitro assays, such as those using human liver microsomes. researchgate.net
By pursuing these future research directions, the scientific community can build a comprehensive and detailed understanding of the chemical, pharmacological, and metabolic properties of 4-Fluoroethcathinone (hydrochloride).
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 4-fluoroethcathinone (hydrochloride) in forensic or pharmacological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are primary methods for identification. GC-MS is suitable for volatile derivatives, while LC-HRMS provides high sensitivity for polar compounds without derivatization. Calibration curves using certified reference standards (e.g., >98% purity) are critical for quantification .
- Sample Preparation : Solid-phase extraction (SPE) is recommended to isolate the compound from biological matrices. Use methanol:water (70:30) as a mobile phase in LC to minimize column degradation .
Q. How can researchers ensure structural elucidation of 4-fluoroethcathinone (hydrochloride) and distinguish it from analogs like 3-fluoroethcathinone?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fluorine substitution at the 4-position on the phenyl ring. Infrared (IR) spectroscopy can differentiate hydrochloride salts via O–H stretching (~2500 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Comparative Data : Reference spectral libraries (e.g., SWGDRUG or Cayman Chemical’s databases) should be cross-checked to resolve positional isomer ambiguity .
Q. What safety protocols are mandatory for handling 4-fluoroethcathinone (hydrochloride) in laboratory settings?
- Exposure Controls : Use fume hoods for weighing and solubilizing. Respiratory protection (e.g., NIOSH-certified N95 masks) is required for airborne particulates .
- Personal Protective Equipment (PPE) : Nitrile gloves, tightly sealed goggles, and lab coats are mandatory. Contaminated clothing must be removed immediately and decontaminated .
Advanced Research Questions
Q. How do in vitro receptor binding assays for 4-fluoroethcathinone (hydrochloride) compare to in vivo behavioral studies in model organisms?
- Experimental Design : In vitro assays (e.g., dopamine/norepinephrine transporter inhibition) using transfected HEK cells provide mechanistic insights. In vivo studies (e.g., locomotor activity in rodents) require dose-response curves (0.1–10 mg/kg, i.p.) to assess psychostimulant effects. Contradictions arise due to metabolic differences (e.g., rapid glucuronidation in vivo) .
- Data Interpretation : Normalize in vitro IC₅₀ values to plasma concentrations from pharmacokinetic studies to validate translational relevance .
Q. What strategies resolve chiral purity challenges in synthesizing 4-fluoroethcathinone (hydrochloride)?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® IA) in HPLC with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Alternatively, diastereomeric salt formation with (−)-di-p-toluoyl-d-tartaric acid improves enantiomeric excess (>95%) .
- Quality Control : Circular dichroism (CD) spectroscopy validates enantiomeric purity. Report enantiomeric ratios in supplementary data to avoid reproducibility issues .
Q. How can researchers address contradictions in reported pharmacological potency across studies?
- Root Cause Analysis :
- Purity Variability : Cross-validate compound purity via independent labs (e.g., ≥98% by HPLC-UV, λ = 254 nm) .
- Environmental Factors : Control humidity during assays, as hydrochloride salts are hygroscopic and may degrade under high moisture .
Q. What pharmacokinetic parameters should be prioritized when designing studies on 4-fluoroethcathinone (hydrochloride)?
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
